molecular formula C10H14N2O3S B14834758 2-Cyclopropoxy-5-(methylamino)benzenesulfonamide

2-Cyclopropoxy-5-(methylamino)benzenesulfonamide

Cat. No.: B14834758
M. Wt: 242.30 g/mol
InChI Key: MOIAUFLIYDXJQI-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(methylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a methylamino group attached to a benzenesulfonamide core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-(methylamino)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(methylamino)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Cyclopropoxy-5-(methylamino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-5-(methylamino)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both cyclopropoxy and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-cyclopropyloxy-5-(methylamino)benzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-12-7-2-5-9(15-8-3-4-8)10(6-7)16(11,13)14/h2,5-6,8,12H,3-4H2,1H3,(H2,11,13,14)

InChI Key

MOIAUFLIYDXJQI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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